Bactobolin (hydrochloride)

Description

BenchChem offers high-quality Bactobolin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bactobolin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73543-68-7 |

|---|---|

Molecular Formula |

C14H21Cl3N2O6 |

Molecular Weight |

419.7 g/mol |

IUPAC Name |

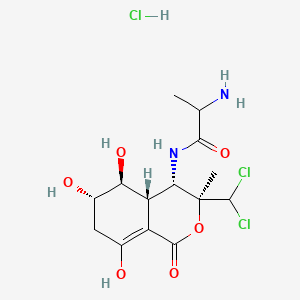

(2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride |

InChI |

InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4-,6+,8-,9-,10+,14-;/m0./s1 |

InChI Key |

AKPKWIDQDYLTIW-IQGHTCFGSA-N |

Isomeric SMILES |

CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl |

Canonical SMILES |

CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bactobolin Hydrochloride on the 50S Ribosomal Subunit

This document provides a comprehensive technical overview of the molecular mechanism by which bactobolin, a potent polyketide-peptide antibiotic, inhibits bacterial protein synthesis. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and ribosome biology. We will delve into the unique binding site of bactobolin on the 50S ribosomal subunit, the specific molecular interactions that underpin its inhibitory activity, and the experimental methodologies crucial for elucidating this mechanism.

Introduction: A Novel Approach to Ribosome Inhibition

The bacterial ribosome is a primary target for numerous clinically successful antibiotics.[1] However, the rise of antibiotic resistance necessitates the discovery of new compounds with novel mechanisms of action. Bactobolin, a natural product from Burkholderia thailandensis, represents a promising class of inhibitors that targets the ribosome at a previously uncharacterized site.[2][3] Unlike many antibiotics that target highly conserved functional centers, bactobolin interacts with a unique pocket on the large (50S) ribosomal subunit, offering a potential avenue to circumvent existing resistance pathways.[4]

This guide will provide a detailed exploration of bactobolin's mechanism, beginning with an overview of its target, the 50S subunit. We will then dissect the atomic-level interactions between bactobolin and the ribosome, as revealed by high-resolution structural studies, and explain how these interactions lead to the arrest of protein synthesis. Finally, we will present detailed, field-proven protocols for key experiments that are fundamental to studying and validating the mechanism of ribosome-targeting antibiotics like bactobolin.

The Target: The Bacterial 50S Ribosomal Subunit

The bacterial 70S ribosome, composed of a small 30S and a large 50S subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[5] The 50S subunit is the catalytic core, housing the Peptidyl Transferase Center (PTC) where peptide bonds are formed. It also facilitates the passage of the growing polypeptide chain through the nascent peptide exit tunnel (NPET).[1] Key functional locations include the Aminoacyl (A), Peptidyl (P), and Exit (E) sites, which bind transfer RNA (tRNA) molecules at different stages of the elongation cycle.[1] Bactobolin's action is intimately linked to its ability to disrupt the precise choreography of tRNA movement within these sites.

Caption: Overview of the key functional sites within the bacterial 50S ribosomal subunit.

The Molecular Mechanism of Bactobolin Action

Structural biology, particularly X-ray crystallography, has been instrumental in revealing the precise mechanism of bactobolin. A 3.4-Å-resolution crystal structure of bactobolin A bound to the 70S ribosome-tRNA complex provided definitive insights into its binding and inhibitory function.[2][6]

A Unique Binding Pocket on the 50S Subunit

Bactobolin binds to a novel site within the 50S subunit, distinct from the binding sites of most known ribosome inhibitors.[2][6][7] This finding is significant because it suggests that bactobolin may be effective against pathogens that have developed resistance to other classes of ribosome-targeting antibiotics. The binding pocket is located near the P-site and involves both 23S ribosomal RNA (rRNA) and the ribosomal protein uL2.[2][4]

Key Molecular Interactions

The stability of the bactobolin-ribosome complex is maintained by a network of specific interactions:

-

Interaction with 23S rRNA: Bactobolin is primarily coordinated by helix 73 of the 23S rRNA.[2] Its binding involves a magnesium ion (Mg²⁺) that bridges the antibiotic with the nucleotide A2613.[2] Further contacts are made with nucleotides C2085, U2449, A2611, and C2612, while the amine terminus of bactobolin's hydroxy-valine moiety interacts with A2450.[2]

-

Interaction with Ribosomal Protein uL2: While the crystal structure highlights rRNA interactions, genetic studies have unequivocally identified ribosomal protein uL2 (coded by the rplB gene) as a critical component of the bactobolin target site.[4][8][9] Spontaneous resistance to bactobolin arises from mutations in uL2, confirming its proximity and functional importance to the binding site.[1][9]

Caption: Molecular interactions of Bactobolin within its 50S subunit binding pocket.

Functional Consequence: Inhibition of Translation Termination

The binding of bactobolin induces a profound conformational change in the ribosome that directly inhibits protein synthesis.

-

Displacement of P-site tRNA: Bactobolin physically displaces the tRNA molecule bound at the P-site.[2][6]

-

Steric Hindrance: This displacement and distortion of the P-site tRNA sterically blocks the access of protein release factors (RF1 and RF2) to the A-site.[10]

-

Inhibition of Termination: By preventing release factors from binding and hydrolyzing the peptidyl-tRNA bond, bactobolin effectively stalls the ribosome at the final stage of translation, preventing the release of the newly synthesized polypeptide chain.[10] This mechanism of inhibiting termination is functionally similar to that of the antibiotic blasticidin S, although their binding sites are distinct.[2]

Caption: The inhibitory pathway of Bactobolin leading to translation termination arrest.

Key Experimental Methodologies for Mechanism Elucidation

The following section details the core experimental workflows used to define the mechanism of action for ribosome-targeting antibiotics like bactobolin. These protocols are designed to be self-validating, providing a robust framework for investigation.

Structural Elucidation: Cryo-Electron Microscopy (Cryo-EM)

Rationale: Cryo-EM is a powerful technique for determining the high-resolution structure of large, dynamic complexes like the ribosome. It allows for the direct visualization of the antibiotic bound to its target, providing the atomic details of the interaction without the need for crystallization, which can sometimes be a bottleneck.

Caption: Experimental workflow for Cryo-EM structural analysis of a ribosome-antibiotic complex.

Protocol: Cryo-EM Analysis of Bactobolin-Ribosome Complex

-

Preparation of Ribosomes: Purify tight-coupled 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) using sucrose gradient centrifugation. Assess purity and integrity via SDS-PAGE and native gel electrophoresis.

-

Complex Formation:

-

In a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol), incubate purified 70S ribosomes with a saturating concentration of a defined mRNA template and a deacylated tRNA at the P-site.

-

Add bactobolin hydrochloride to the mixture at a 5-10 fold molar excess relative to the ribosome concentration.

-

Incubate at 37°C for 15-30 minutes to ensure stable complex formation.

-

-

Grid Preparation: Apply 3-4 µL of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2). Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) like a Titan Krios, equipped with a direct electron detector. Collect a large dataset of micrographs.

-

Image Processing and Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation on the raw micrographs.

-

Automatically pick particles corresponding to the 70S-bactobolin complex.

-

Perform several rounds of 2D and 3D classification to sort out homogenous populations of particles.

-

Generate a high-resolution 3D reconstruction from the best class of particles using software like RELION or CryoSPARC.

-

-

Model Building and Analysis: Dock an existing ribosome crystal structure into the resulting cryo-EM density map. Manually build the model for bactobolin and the surrounding ribosomal components into the density using software like Coot. Refine the final atomic model and analyze the specific interactions.

Functional Validation: In Vitro Translation Inhibition Assay

Rationale: This biochemical assay directly measures the impact of the antibiotic on protein synthesis. It is used to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[11]

Protocol: Cell-Free Translation Inhibition Assay

-

System Setup: Utilize a commercial bacterial cell-free translation system (e.g., PURExpress®), which contains all necessary components for protein synthesis.

-

Reporter Gene: Use a plasmid DNA template encoding a reporter protein whose activity is easily measured, such as firefly luciferase or Renilla luciferase.[12]

-

Inhibitor Preparation: Prepare a series of dilutions of bactobolin hydrochloride in the reaction buffer. Include a no-drug control (vehicle only) and a no-template control.

-

Reaction Assembly: In a microplate format, assemble the translation reactions according to the manufacturer's protocol. Add the varying concentrations of bactobolin to the respective wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

Quantification:

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the resulting luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the bactobolin concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Target Site Mapping: Toeprinting Assay

Rationale: The toeprinting (or primer extension inhibition) assay is a powerful tool to map the precise location of a stalled ribosome on an mRNA molecule.[13][14] When an antibiotic like bactobolin stalls translation, the leading edge of the ribosome protects the mRNA from reverse transcription, creating a "toeprint" that can be visualized on a sequencing gel.

Caption: Experimental workflow for a fluorescent toeprinting assay.

Protocol: Fluorescent Toeprinting Assay

-

Component Preparation:

-

Synthesize or purchase an mRNA template with a known sequence and a strong ribosome binding site.

-

Synthesize a DNA primer complementary to a region downstream of the start codon, labeled with a fluorescent dye (e.g., 6-FAM).

-

Purify 70S ribosomes and initiation factors (IF1, IF2, IF3).

-

-

Complex Formation:

-

Anneal the fluorescent primer to the mRNA template.

-

In a reaction buffer, incubate the mRNA/primer duplex with 70S ribosomes, initiator fMet-tRNA, and initiation factors to form a stable initiation complex at the start codon.

-

-

Stalling Reaction: Add bactobolin hydrochloride to the reaction. A control reaction without the antibiotic should be run in parallel.

-

Primer Extension: Initiate reverse transcription by adding a reverse transcriptase (e.g., AMV RT) and dNTPs. Allow the reaction to proceed for 10-15 minutes at 37°C. The enzyme will synthesize cDNA until it is blocked by the stalled ribosome.

-

Analysis:

-

Stop the reaction and purify the resulting cDNA fragments.

-

Analyze the fragments using capillary electrophoresis on a genetic analyzer. Include a sequencing ladder generated with the same primer and template to precisely map the stop site.

-

The appearance of a specific, prominent peak in the bactobolin-treated sample that is absent or reduced in the control sample indicates the antibiotic-induced stall site (the "toeprint"), typically located 15-18 nucleotides downstream from the codon in the P-site.

-

Data Summary

The interactions and functional parameters of bactobolin are critical for understanding its potency and for guiding future drug development efforts.

Table 1: Summary of Molecular Interactions of Bactobolin with the 50S Ribosomal Subunit

| Interacting Ribosomal Component | Specific Residue/Region | Type of Interaction | Reference |

| 23S rRNA | Helix 73 | Primary coordination | [2] |

| A2613 | Mg²⁺-mediated coordination | [2] | |

| C2085, U2449, A2611, C2612 | Direct contacts | [2] | |

| A2450 | Interaction with amine terminus | [2] | |

| Ribosomal Protein | uL2 (L2) | Functional proximity; mutations confer resistance | [4][8][9] |

| Cofactor | Mg²⁺ ion | Bridges bactobolin to A2613 | [2] |

Conclusion and Future Directions

Bactobolin hydrochloride inhibits bacterial protein synthesis through a distinct and compelling mechanism. By binding to a novel site on the 50S ribosomal subunit, it displaces the P-site tRNA, which in turn prevents the binding of release factors and halts translation termination.[2][10] This mechanism, elucidated through a combination of high-resolution structural biology, biochemical assays, and genetic studies, distinguishes bactobolin from many conventional antibiotics.

The unique binding site of bactobolin makes it an exciting lead compound for drug development.[4] Its target is not subject to common resistance mechanisms that affect other ribosome inhibitors, such as modification of the PTC or the peptide exit tunnel. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing bactobolin analogs to improve potency, broaden the antibacterial spectrum, and enhance pharmacokinetic properties.

-

Resistance Profiling: Comprehensive studies to understand the potential for and mechanisms of resistance development beyond uL2 mutations.

-

Eukaryotic Selectivity: Further investigation into the structural differences between bacterial and eukaryotic ribosomes in the bactobolin binding site to guide the design of derivatives with minimal off-target toxicity.

By leveraging the detailed mechanistic understanding presented in this guide, the scientific community can better exploit bactobolin and its unique mode of action in the critical search for next-generation antibacterial agents.

References

-

Taylor & Francis. (n.d.). 50s ribosomal subunit – Knowledge and References. Retrieved from [Link]

-

Osterman, I. A., et al. (2015). Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics. Journal of Molecular Biology. Available at: [Link]

-

ResearchGate. (2015). (PDF) Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics. Retrieved from: [Link]

-

PubMed. (2015). Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics. Retrieved from: [Link]

-

bioRxiv. (2022). Cryo-EM structures of the Mycobacterium 50S subunit reveal an intrinsic conformational dynamics of 23S rRNA helices. Retrieved from: [Link]

-

PubMed Central. (2012). Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution. Retrieved from: [Link]

-

PubMed Central. (n.d.). Structural Consequences of Deproteinating the 50S Ribosome. Retrieved from: [Link]

-

PubMed. (2012). Bactobolin resistance is conferred by mutations in the L2 ribosomal protein. Retrieved from: [Link]

-

Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Chemical Reviews. Available at: [Link]

-

YouTube. (2014). Antibiotic resistance against 50s ribosome inhibitor. Retrieved from: [Link]

-

Patsnap Synapse. (2024). What are 50S subunit inhibitors and how do they work? Retrieved from: [Link]

-

Oxford Academic. (n.d.). Structural signatures of antibiotic binding sites on the ribosome. Retrieved from: [Link]

-

PubMed Central. (n.d.). A simple real-time assay for in vitro translation. Retrieved from: [Link]

-

PubMed. (n.d.). Ribosomal initiation complexes probed by toeprinting and effect of trans-acting translational regulators in bacteria. Retrieved from: [Link]

-

ResearchGate. (n.d.). Toeprint analysis of a ribosome–mRNA complex formation. Retrieved from: [Link]

-

PubMed. (2012). Cryo-EM structure of the archaeal 50S ribosomal subunit in complex with initiation factor 6 and implications for ribosome evolution. Retrieved from: [Link]

-

PubMed. (n.d.). A functional interaction between ribosomal proteins S7 and S11 within the bacterial.... Retrieved from: [Link]

-

American Society for Microbiology. (n.d.). Bactobolin resistance is conferred by mutations in the L2 ribosomal protein. Retrieved from: [Link]

-

Biology LibreTexts. (2025). 14.4: Inhibitors of Protein Synthesis. Retrieved from: [Link]

-

PubMed. (n.d.). A 9 A resolution X-ray crystallographic map of the large ribosomal subunit. Retrieved from: [Link]

-

PubMed Central. (2024). A highly optimized human in vitro translation system. Retrieved from: [Link]

-

PubMed Central. (n.d.). Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein. Retrieved from: [Link]

-

ResearchGate. (n.d.). Binding of bactobolin A to the ribosome in the presence of P-tRNA. Retrieved from: [Link]

-

bioRxiv. (2022). Cryo-EM Structure of the 50S-HflX Complex Reveals a Novel Mechanism of Antibiotic Resistance in E. coli. Retrieved from: [Link]

-

YouTube. (2025). Antibiotics: Protein Synthesis Inhibitors. Retrieved from: [Link]

-

bioRxiv. (2023). Ambient Temperature Bacterial Large Ribosomal Subunit Structure Enabled by Serial Femtosecond X-ray Crystallography. Retrieved from: [Link]

-

PubMed. (2019). Fluorescent toeprinting to study the dynamics of ribosomal complexes. Retrieved from: [Link]

-

Wikipedia. (n.d.). Toeprinting assay. Retrieved from: [Link]

-

Walsh Medical Media. (n.d.). Drugs Involved in Inhibition of Protein Synthesis. Retrieved from: [Link]

-

YouTube. (2016). Mammalian in vitro translation (cell-free) systems for rapid protein expression. Retrieved from: [Link]

-

bioRxiv. (2018). High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. Retrieved from: [Link]

-

bioRxiv. (2025). Characterization of a potential antibiotic target site on the ribosome. Retrieved from: [Link]

-

Study.com. (n.d.). Video: Protein Synthesis Inhibitors | Antibiotics & Mechanism. Retrieved from: [Link]

-

MDPI. (2018). Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins. Retrieved from: [Link]

-

Shao Lab. (n.d.). In vitro reconstitution of translational arrest pathways. Retrieved from: [Link]

-

Oxford Academic. (n.d.). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Retrieved from: [Link]

-

PubMed. (n.d.). Biochemical characterization of the interactions of the novel pleuromutilin derivative retapamulin with bacterial ribosomes. Retrieved from: [Link]

Sources

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 6. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosomal initiation complexes probed by toeprinting and effect of trans-acting translational regulators in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toeprinting assay - Wikipedia [en.wikipedia.org]

Technical Guide: Comparative Structural & Functional Analysis of Bactobolin Hydrochloride and Actinobolin

Executive Summary: The "Chlorine Switch" in Ribosomal Interference

This technical guide provides a rigorous comparison between Actinobolin and its chlorinated analog, Bactobolin (as hydrochloride) .[1] While both compounds share a complex bicyclic isocoumarin scaffold and target the bacterial ribosome, Bactobolin exhibits significantly enhanced potency and a distinct pharmacological profile.

The critical differentiator lies at the C-3 position: Actinobolin possesses a methyl group, whereas Bactobolin contains a dichloromethyl moiety . This structural modification—often referred to as the "chlorine switch"—dramatically alters lipophilicity, ribosomal binding kinetics, and antitumor efficacy. This guide dissects these differences to aid researchers in lead optimization and antibiotic development.

Structural Elucidation & Physicochemical Properties[1]

Both compounds belong to the polyketide-peptide hybrid class.[1] The core scaffold consists of a highly functionalized bicyclic system (octahydro-1H-isochromen-1-one) linked to an L-alanine derivative.[1]

Comparative Chemical Data

| Feature | Actinobolin | Bactobolin Hydrochloride |

| CAS RN | 24397-89-5 (Free base) | 88549-75-1 (HCl salt) |

| Source Organism | Streptomyces sp.[1] | Pseudomonas sp.[1][2][3] / Burkholderia thailandensis |

| Molecular Formula | ||

| Molecular Weight | 300.31 g/mol | ~419.7 g/mol (Salt form) |

| Core Scaffold | 3-methyl-isocoumarin | 3-(dichloromethyl)-isocoumarin |

| C-3 Substituent | Methyl ( | Dichloromethyl ( |

| Solubility | Water-soluble | Highly water-soluble (due to HCl salt) |

| Key Stereocenters | 3R, 4R, 4aR, 5R, 6R | 3S, 4R, 4aR, 5R, 6R (Configuration flip at C3) |

Structural Logic Diagram

The following diagram illustrates the structural derivation and the critical functional groups required for activity.

Caption: Structural divergence of Actinobolin and Bactobolin at the C-3 position affecting ribosomal interaction.[1]

Mechanism of Action (MoA)

Unlike standard aminoglycosides that bind the 30S subunit, both Bactobolin and Actinobolin target the 50S ribosomal subunit .

The Binding Site

X-ray crystallography studies (Amunts et al., 2015) have revealed that Bactobolin binds to a unique pocket distinct from macrolides or chloramphenicol.

-

Target: The interface of the 23S rRNA and ribosomal protein uL2 .

-

Interaction: The drug acts as a molecular wedge. It displaces the tRNA from the P-site (Peptidyl site).

-

Consequence: This displacement prevents the proper positioning of the peptidyl-tRNA, thereby stalling the translocation step of protein synthesis.

The "Chlorine Effect" (SAR)

The dichloromethyl group of Bactobolin is not merely a passive substituent.

-

Electronic Effects: The electron-withdrawing chlorines alter the electron density of the nearby hydroxyls, potentially strengthening hydrogen bonds with the 23S rRNA.

-

Steric/Hydrophobic Fit: The

group fills a hydrophobic pocket within the ribosome binding site more effectively than the smaller

Caption: Mechanistic cascade of ribosomal inhibition by Bactobolin/Actinobolin.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal controls.

Protocol A: Comparative Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency difference between Bactobolin HCl and Actinobolin against E. coli or S. aureus.

Reagents:

-

Mueller-Hinton Broth (MHB).[1]

-

Bactobolin HCl (Stock: 10 mg/mL in water).[1]

-

Actinobolin (Stock: 10 mg/mL in water).[1]

-

Control Antibiotic: Kanamycin (positive control).[1]

-

Resazurin dye (viability indicator).[1]

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Incubation: 37°C for 18-24 hours.

-

Readout (Validation Step): Add 10

of 0.01% Resazurin to all wells. Incubate for 1-2 hours. -

Calculation: The MIC is the lowest concentration well that remains blue.

-

Expected Result: Bactobolin MIC should be significantly lower (e.g., 0.5 - 2

) than Actinobolin (>10

-

Protocol B: In Vitro Translation Inhibition Assay

Objective: Confirm ribosomal targeting.

Workflow:

-

Use a cell-free transcription/translation system (e.g., E. coli S30 extract).[1]

-

Add a reporter plasmid (e.g., pBEST-Luc encoding luciferase).[1]

-

Treat reactions with 10

of Bactobolin, Actinobolin, or Vehicle (Water).[1] -

Incubate at 37°C for 60 minutes.

-

Measure luminescence.[1]

-

Validation: If the compound targets the ribosome, luminescence should be <5% of the vehicle control.

Biosynthetic Origins

Understanding the source aids in producing derivatives.

-

Actinobolin: Produced by Streptomyces griseoviridus var.[1] atrofaciens. The pathway involves a polyketide synthase (PKS) assembly line.

-

Bactobolin: Produced by Burkholderia thailandensis or Pseudomonas sp.[1][2][3] The biosynthesis is encoded by the bta gene cluster. The chlorination step is catalyzed by a specific halogenase enzyme (BtaK or similar) late in the pathway, which is absent in the Streptomyces cluster.

References

-

Amunts, A., et al. (2015). "Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics."[2][4][5][6] Journal of Molecular Biology. Link

-

Kondo, S., et al. (1979). "A new antitumor antibiotic, bactobolin produced by Pseudomonas."[1][2][7] The Journal of Antibiotics. Link

-

Chandler, J. R., et al. (2012). "Bactobolin resistance is conferred by mutations in the L2 ribosomal protein."[4] mBio. Link[1]

-

Ramakrishnan, V. (2014). "Ribosome Structure and the Mechanism of Translation." Cell. Link

-

PubChem Compound Summary. "Bactobolin."[1][3] National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. (+)-Actinobolin | C13H20N2O6 | CID 54688606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Bactobolin | bioactive compound | CAS# 72615-20-4 | InvivoChem [invivochem.com]

- 4. annualreviews.org [annualreviews.org]

- 5. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bactobolin | 72615-20-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bactobolin Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bactobolin and its Analogs

Bactobolin, a polyketide-peptide natural product, has garnered significant interest within the scientific community due to its potent antibacterial and antitumor properties.[1][2] Its unique mode of action involves the inhibition of bacterial protein synthesis, making it a compelling scaffold for the development of novel therapeutics.[3] This document provides a comprehensive guide to the synthetic procedures for producing bactobolin and its hydrochloride derivatives, with a focus on a stereocontrolled total synthesis and methodologies for analog generation. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the chemical rationale behind key experimental steps.

Strategic Overview of Bactobolin Synthesis

The complex stereochemistry of bactobolin presents a formidable synthetic challenge. A successful and recent approach, developed by the Švenda group, employs a chiral pool strategy starting from readily available (-)-quinic acid. This enantioselective route allows for precise control over the stereochemical configuration of the final molecule.[4][5][6]

The key transformations in this synthetic pathway include:

-

Stereoselective Vinylogous Aldol Reaction: This crucial step establishes the dichloromethyl-bearing quaternary stereocenter.

-

Rhodium(II)-Catalyzed C-H Amination: This reaction installs the axial amino group with high diastereoselectivity.

-

Intramolecular Alkoxycarbonylation: This step facilitates the formation of the bicyclic lactone core of the bactobolin molecule.

The following diagram illustrates the overarching synthetic strategy:

Caption: Overview of the stereocontrolled total synthesis of (-)-Bactobolin A.

Detailed Experimental Protocols

The following protocols are based on the successful total synthesis of (-)-Bactobolin A as reported by Vojáčková et al. in the Journal of the American Chemical Society (2020).[4][5]

Part 1: Synthesis of the Bicyclic Lactone Core

This section details the construction of the core bicyclic structure of bactobolin from a key aldol intermediate derived from (-)-quinic acid.

Protocol 1.1: Stereoselective Vinylogous Aldol Reaction

This protocol describes the critical step of introducing the dichloromethyl group via a Mukaiyama aldol reaction.[6]

-

Preparation of the Silyl Enol Ether:

-

To a solution of the enone precursor (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.0 eq) in anhydrous THF.

-

After 15 minutes, add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the silyl enol ether.

-

-

Mukaiyama Aldol Reaction:

-

To a solution of the silyl enol ether (1.0 eq) and 1,1-dichloroacetone (1.5 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add TiCl₄ (1.2 eq, 1.0 M in CH₂Cl₂) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the aldol adduct.

-

Protocol 1.2: Rhodium(II)-Catalyzed C-H Amination

This protocol details the stereoselective installation of the axial amine.

-

Substrate Preparation:

-

Prepare the carbamate precursor from the aldol adduct following standard procedures.

-

-

C-H Amination Reaction:

-

To a solution of the carbamate precursor (1.0 eq) and MgO (2.0 eq) in anhydrous toluene (0.02 M) under an argon atmosphere, add Rh₂(esp)₂ (0.01 eq).

-

Heat the reaction mixture to 80 °C and add a solution of diacetoxyiodobenzene (1.5 eq) in anhydrous toluene via syringe pump over 6 hours.

-

Stir the reaction at 80 °C for an additional 12 hours.

-

Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the oxazolidinone product.

-

Protocol 1.3: Intramolecular Alkoxycarbonylation

This protocol describes the formation of the bicyclic lactone.

-

To a solution of the oxazolidinone product (1.0 eq) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the bicyclic lactone core.

Part 2: Completion of the Synthesis and Hydrochloride Salt Formation

This section outlines the final steps to afford (-)-Bactobolin A and its conversion to the hydrochloride salt.

Protocol 2.1: Final Assembly and Deprotection

-

Peptide Coupling:

-

Couple the bicyclic lactone core with a protected L-alanine derivative using standard peptide coupling reagents such as HATU or HBTU.

-

-

Global Deprotection:

-

Remove all protecting groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield crude (-)-Bactobolin A.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Protocol 2.2: Formation of Bactobolin Hydrochloride

-

Dissolve the purified (-)-Bactobolin A in a minimal amount of methanol.

-

Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (-)-Bactobolin A hydrochloride as a white solid.

Synthesis of Bactobolin Derivatives

The modularity of the total synthesis allows for the preparation of various derivatives. Additionally, semi-synthetic modifications of the natural product can be employed.

Modification at the C-3 Position

The dichloromethyl group at the C-3 position can be transformed into other functionalities.[1]

Protocol 3.1: Synthesis of 3-dechloro-3-hydroxymethyl-bactobolin

-

To a solution of bactobolin (1.0 eq) in a mixture of dioxane and water, add silver nitrate (4.0 eq).

-

Heat the mixture at 100 °C for 2 hours.

-

Cool the reaction, filter to remove silver salts, and concentrate the filtrate.

-

Purify the residue by chromatography to yield the hydroxymethyl derivative.

Glycosylation of Bactobolin

Glycosylated derivatives of bactobolin can be prepared to modulate its pharmacokinetic and pharmacodynamic properties.[2]

Protocol 4.1: Synthesis of Bactobolin Glucosides

-

To a solution of bactobolin (1.0 eq) and a protected glucopyranosyl trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane at -20 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) as a catalyst.

-

Stir the reaction at -20 °C for 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify the residue by chromatography to obtain the protected glucoside.

-

Deprotect the glucoside using standard methods (e.g., sodium methoxide in methanol for acetyl groups) to yield the final bactobolin glucoside.

Data Presentation: Characterization of Key Compounds

| Compound | Molecular Formula | MW | 1H NMR (Key Signals, δ ppm) | 13C NMR (Key Signals, δ ppm) | HRMS (m/z) [M+H]⁺ |

| (-)-Bactobolin A | C₁₄H₂₀Cl₂N₂O₆ | 383.23 | 6.15 (s, 1H), 4.25 (d, 1H), 3.98 (q, 1H) | 174.5, 170.1, 95.8, 77.2, 70.5 | 383.0775 |

| Bicyclic Lactone Core | C₁₁H₁₅ClO₅ | 262.69 | 5.90 (s, 1H), 4.50 (d, 1H), 3.80 (m, 1H) | 172.1, 102.3, 75.4, 68.9 | 263.0630 |

| 3-dechloro-3-hydroxymethyl-bactobolin | C₁₄H₂₁ClN₂O₇ | 364.78 | 4.30 (d, 1H), 4.15 (d, 1H), 3.95 (q, 1H) | 175.0, 171.2, 71.5, 65.4 | 365.1110 |

| 5-O-(β-D-glucopyranosyl)-bactobolin | C₂₀H₃₀Cl₂N₂O₁₁ | 545.36 | 6.18 (s, 1H), 4.45 (d, 1H), 4.20 (d, 1H) | 174.8, 170.3, 101.5, 95.9 | 545.1305 |

Note: NMR data are representative and may vary slightly based on the solvent and instrument used.

Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of a bactobolin hydrochloride derivative.

Caption: General workflow for the synthesis and analysis of bactobolin hydrochloride derivatives.

References

-

Vojáčková, P., Michalska, L., Nečas, M., Shcherbakov, D., Böttger, E. C., Šponer, J., ... & Švenda, J. (2020). Stereocontrolled Synthesis of (−)-Bactobolin A. Journal of the American Chemical Society, 142(16), 7306-7311. [Link]

-

Stereocontrolled Synthesis of (−)-Bactobolin A. PubMed. [Link]

-

Stereocontrolled Synthesis of (−)-Bactobolin A. Request PDF. [Link]

-

Nishimura, Y., Kondo, S., & Takeuchi, T. (1992). Syntheses and activities of some bactobolin derivatives. The Journal of antibiotics, 45(5), 735–741. [Link]

-

Adachi, H., Nishimura, Y., & Takeuchi, T. (2002). Synthesis and activities of bactobolin derivatives having new functionality at C-3. The Journal of antibiotics, 55(1), 92–98. [Link]

-

Adachi, H., & Nishimura, Y. (2003). Synthesis and biological activity of bactobolin glucosides. Natural product research, 17(4), 253–257. [Link]

-

Amunts, A., Brown, A., Toots, J., Scheres, S. H., & Ramakrishnan, V. (2015). The structure of the bacterial ribosome at 3.5 Å resolution. Science, 348(6242), 1439-1443. [Link]

Sources

- 1. Synthesis and activities of bactobolin derivatives having new functionality at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of bactobolin glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereocontrolled Synthesis of (-)-Bactobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving the stability of bactobolin hydrochloride in aqueous culture media

Technical Support Center: Bactobolin Hydrochloride Stability Guide

Subject: Optimization of Bactobolin Hydrochloride Stability in Aqueous & Culture Systems Ticket ID: BACTO-STAB-001 Assigned Specialist: Senior Application Scientist, Drug Discovery Division[1]

Executive Summary

Bactobolin hydrochloride (Bactobolin HCl) is a potent polyketide-peptide antibiotic targeting the L2 ribosomal protein.[1] While chemically elegant, its structural complexity—specifically its bicyclic lactone/lactam core and dichloromethyl group —renders it inherently unstable in standard physiological conditions.[1]

Users frequently report loss of potency (MIC drift) , isomerization , and hydrolysis when transitioning from frozen stocks to aqueous culture media.[1] This guide deconstructs these failure modes and provides a self-validating protocol to ensure data integrity.

Module 1: The Chemistry of Instability (The "Why")

To preserve Bactobolin, you must understand how it degrades.[1] It is not merely "going bad"; it is undergoing specific chemical transformations driven by pH and entropy.[1]

Q1: Why does my Bactobolin lose activity in culture media within 24 hours?

A: The primary culprit is Lactone Ring Hydrolysis driven by pH drift.

-

The Mechanism: Bactobolin contains a fused lactone-lactam ring system. In aqueous environments, particularly at pH > 7.5 (common in cell culture media exposed to air), hydroxide ions attack the carbonyl carbon of the lactone ring.

-

The Result: The ring opens, forming a linear carboxylic acid derivative. This open-ring form cannot bind the L2 ribosomal pocket effectively, rendering the drug inactive.

-

The Catalyst: Standard cell culture media (DMEM/RPMI) relies on bicarbonate buffering.[1] When removed from a CO₂ incubator, the pH often rises to 8.0–8.5, accelerating this hydrolysis exponentially.[1]

Q2: I see "impurities" in my LC-MS analysis of fresh stock. What are they?

A: You are likely observing C4-Epimerization .[1]

-

The Mechanism: The stereocenter at Carbon-4 (C4) is labile.[1] In the presence of weak bases (even amine buffers like Tris) or protic solvents, the proton at C4 can be abstracted, leading to an enol intermediate that re-protonates from the opposite face.

-

The Result: Conversion to C4-epi-Bactobolin .[1][2][3][4] While this isomer is chemically stable, it has significantly altered binding affinity to the ribosome, leading to inconsistent biological data.[1]

Q3: Is the dichloromethyl group stable?

A: Generally, yes, but it is susceptible to nucleophilic attack .[1] Avoid using buffers containing strong nucleophiles (like high concentrations of thiols or primary amines) in your stock solutions, as they can displace the chlorides over long storage periods.[1]

Module 2: Visualization of Degradation Pathways

The following diagram maps the critical failure points you must control.

Figure 1: Critical degradation pathways. Red path indicates irreversible inactivation via hydrolysis.[1] Yellow path indicates isomerization.

Module 3: Optimized Preparation Protocol

Do not treat Bactobolin like a standard small molecule (e.g., Doxorubicin).[1] Follow this strict protocol to minimize degradation.

Step 1: Stock Solution Preparation (The "Golden Rule")

-

Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Concentration: Prepare a high-concentration stock (e.g., 10–20 mM ).

-

Why: Higher concentrations are self-buffering and minimize the relative surface area exposed to oxidative trace contaminants.

-

-

Storage: Aliquot immediately into single-use amber vials. Store at -20°C or -80°C .

-

Never freeze-thaw more than once.[1]

-

Step 2: Working Solution (The "Danger Zone")

-

Dilution: Dilute into aqueous media immediately prior to use .

-

Buffer Choice: If your assay allows, use HEPES-buffered media (25 mM, pH 7.2–7.[1]4) instead of relying solely on Bicarbonate.

-

Why: HEPES resists the pH spike (alkalinization) that occurs when plates are handled outside the incubator, protecting the lactone ring.

-

-

Avoid: Do not store diluted working solutions in the fridge (4°C) for "later use." The half-life in aqueous media at pH 7.4 is finite (hours to days).[1]

Module 4: Experimental Troubleshooting (FAQ)

| Symptom | Probable Cause | Corrective Action |

| MIC values are increasing (drug is less potent) over replicate runs. | Stock Hydrolysis. Moisture has entered your DMSO stock.[1] | Discard stock. Prepare fresh in anhydrous DMSO. Store in a desiccator. |

| Variable toxicity in long-term assays (>48h). | pH Drift. Media pH rose to >7.8 during the assay, opening the lactone ring.[1] | Supplement media with 25 mM HEPES .[1] Verify incubator CO₂ levels (5%). |

| Precipitation upon adding stock to media. | Solubility Shock. Rapid addition of high-conc.[1] DMSO stock to cold media.[1] | Dilute stock 1:10 in media first (intermediate dilution), vortex, then add to bulk media. Ensure media is pre-warmed to 37°C. |

| Unexpected peaks in HPLC/LC-MS. | C4-Epimerization. Sample was left in autosampler in protic solvent (MeOH/Water) too long. | Analyze samples immediately.[1] Keep autosampler at 4°C. Use Acetonitrile instead of Methanol if possible. |

Module 5: Decision Tree for Media Preparation

Use this workflow to determine the safest preparation method for your specific assay type.

Figure 2: Preparation workflow based on assay duration to mitigate hydrolytic loss.

References

-

Greenberg, E. P., Chandler, J. R., & Seyedsayamdost, M. R. (2020).[1] The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy. Journal of Natural Products, 83(3), 738–743.[1] [1]

-

Chandler, J. R., et al. (2012).[1] Bactobolin resistance is conferred by mutations in the L2 ribosomal protein.[6] mBio, 3(6), e00499-12.[1] [1]

-

Amgen Inc. (2022).[1] Progress Towards the Syntheses of Bactobolin A and C4-epi-Bactobolin A. ChemRxiv (Preprint).[1] [1]

-

Toku-E. (n.d.). Antibiotic Solubility Data Resource.[1] (General reference for antibiotic solubility in DMSO vs. Water). [1]

Sources

- 1. Bactobolin - Wikipedia [en.wikipedia.org]

- 2. Progress towards the syntheses of Bactobolin A and C4- epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing non-specific cytotoxicity when using bactobolin hydrochloride

Topic: Minimizing Non-Specific Cytotoxicity in Eukaryotic Systems[1]

Executive Summary: The "Selectivity Window" Challenge

Welcome to the Technical Support Center. You are likely here because you are observing unexpected cell death in your host cell lines (HEK293, HeLa, CHO, or primary fibroblasts) while testing the antimicrobial or antitumor efficacy of Bactobolin Hydrochloride .

The Core Issue: Bactobolin HCl is a potent ribosome inhibitor. While it targets the bacterial 50S subunit, its structural target—the L2 ribosomal protein —is evolutionarily conserved.[1][2][3] High concentrations lead to "spillover" binding to the eukaryotic mitochondrial ribosome (and potentially the cytosolic 60S subunit), triggering mitochondrial dysfunction and apoptosis.

This guide provides the protocols and logic required to widen your therapeutic window and differentiate between specific efficacy and non-specific cytotoxicity.

Part 1: Mechanism of Action & Toxicity (The "Why")

To minimize toxicity, you must understand the molecular target. Unlike macrolides that block the exit tunnel, Bactobolin binds to a distinct pocket involving the L2 protein (uL2) and displaces tRNA at the P-site.

The Toxicity Trap: The bacterial L2 protein has a eukaryotic homolog: L8e .[1][2][4]

-

Target: Bacterial 50S Ribosome (High Affinity)

Protein Synthesis Arrest -

Off-Target: Mitochondrial Ribosome (Lower Affinity)

Respiratory Chain Failure

Visualization: The Toxicity Cascade

The following diagram illustrates the dual-pathway mechanism where high doses saturate the specific target and spill over into mitochondrial interference.

Caption: Figure 1.[5][6] Mechanism of Action showing the primary bacterial target (L2) and the secondary mitochondrial off-target (L8e) responsible for host toxicity.

Part 2: Optimization Protocol (The "How")

Solvent Selection & Stability

Many cytotoxicity issues stem from the solvent, not the drug. Bactobolin is supplied as a Hydrochloride (HCl) salt , rendering it highly water-soluble.[5]

| Parameter | Recommendation | Rationale |

| Primary Solvent | Sterile Water or PBS | Bactobolin HCl is water-soluble.[5] Avoid DMSO if possible to eliminate solvent-induced background toxicity in sensitive lines.[5] |

| Alternative Solvent | DMSO | Only use if water is unsuitable.[5] Keep final culture concentration <0.1% (v/v).[5] |

| Storage (Stock) | -20°C (Aliquot) | Prevent freeze-thaw cycles which degrade potency, leading to inconsistent dosing.[5] |

| pH Sensitivity | Neutral (pH 7.0–7.[5]4) | Bactobolin is stable at neutral pH but degrades rapidly in highly alkaline conditions.[5] |

Determining the "Golden Window" (Titration)

You must empirically determine the Selectivity Index (SI) for your specific cell line.[5] The SI is the ratio of

Protocol:

-

Seed Cells: Plate eukaryotic cells (e.g., HEK293) at 5,000 cells/well in 96-well plates. Allow 24h adhesion.

-

Prepare Dilutions: Create a Log-Scale dilution series of Bactobolin HCl in complete media.

-

Range: 100 µM

10 µM

-

-

Exposure Time: Incubate for 72 hours .

-

Expert Insight: Mitochondrial toxicity is often "delayed."[5] A 24h assay may show false safety because the cells have not yet depleted their existing respiratory chain complexes.

-

-

Readout: Use an ATP-based assay (e.g., CellTiter-Glo) rather than MTT, as mitochondrial inhibitors can interfere with MTT reduction, causing false readings.[5]

Workflow Visualization: Optimization Logic

Caption: Figure 2. Optimization workflow emphasizing the necessity of 72h incubation to detect mitochondrial-mediated cytotoxicity.

Part 3: Troubleshooting Guide (FAQs)

Q1: My cells look healthy at 24 hours but die by 48-72 hours. Is the drug degrading?

Diagnosis: No, this is a hallmark of mitochondrial ribosome inhibition .[5] Explanation: Bactobolin inhibits the synthesis of mitochondrial proteins (encoded by mtDNA). The cell survives initially using pre-existing respiratory complexes. As cells divide, these complexes dilute, and new ones are not synthesized, leading to delayed energy failure and death.[5] Action: Do not shorten your assay time. This delayed toxicity is the real limit of your therapeutic window. Lower the concentration to find the level where bacterial inhibition occurs faster than mitochondrial depletion.

Q2: I am seeing high background toxicity even in my vehicle controls.

Diagnosis: Solvent toxicity or pH imbalance.[5] Action:

-

Are you using DMSO? Switch to Sterile Water or PBS for the stock solution. Bactobolin HCl is highly water-soluble.[5]

-

Check the pH of your high-concentration wells. Bactobolin HCl is acidic; at high concentrations (mM range), it may acidify the media if not essentially buffered.[5] Ensure your media contains HEPES or sufficient bicarbonate.[5]

Q3: How do I prove the death is "non-specific" and not due to a hidden bacterial contaminant?

Diagnosis: Need for a negative control.[5] Action: Use a Bactobolin-resistant bacterial strain (if available, typically carrying an rplB mutation) or a purely eukaryotic control.[5]

-

Protocol: Treat a "cure" control (cells + resistant bacteria + Bactobolin).[5] If the eukaryotic cells still die at concentration

, then concentration

Q4: My IC50 varies wildly between experiments.

Diagnosis: Stability issue. Action: Bactobolin is sensitive to alkaline hydrolysis.[5] Ensure your stock solution is not stored in basic buffers.[5] Store aliquots at -20°C and never re-freeze.

Part 4: References

-

Amunts, A., et al. (2015). "The structure of the human mitochondrial ribosome." Science, 348(6230), 95-101.[5] (Provides structural basis for L2/L8e homology).[5] [5]

-

Chandler, J. R., et al. (2012). "Bactobolin resistance is conferred by mutations in the L2 ribosomal protein."[5] mBio, 3(6), e00499-12.[5] (Identifies the specific molecular target).[2] [5]

-

Amunts, A., et al. (2015). "Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics."[5][1] Journal of Molecular Biology, 427(4), 753-755.[5] (Crystal structure of the binding site).[1][7]

-

InvivoChem. "Bactobolin Hydrochloride Product Datasheet." (Solubility and stability data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Bactobolin Hydrochloride Stability Guide

Executive Summary: The Stability-Activity Nexus

Bactobolin Hydrochloride is a potent, water-soluble polyketide-peptide antibiotic that targets the 50S ribosomal subunit , specifically interacting with the uL2 protein and 23S rRNA . Unlike standard antibiotics that bind the A-site, Bactobolin binds a distinct pocket, displacing tRNA at the P-site and inhibiting peptide bond formation [1].

The Critical Warning: While chemically robust in lyophilized powder form, Bactobolin HCl in solution is highly susceptible to degradation during freeze-thaw cycles. This is not merely due to thermal fluctuation but is driven by cryoconcentration , where the crystallization of pure water forces the remaining solute into a hyper-concentrated, acidic eutectic phase, potentially cleaving the sensitive peptide linkages or altering the stereochemistry required for uL2 binding.

The Science of Instability: Why Freeze-Thaw Fails

To understand why your experiments might fail after refreezing, we must look at the physical chemistry of the hydrochloride salt during the freezing process.

The Cryoconcentration Trap

When you freeze an aqueous solution of Bactobolin HCl:

-

Ice Nucleation: Pure water crystallizes first.

-

Solute Exclusion: The drug and the HCl counter-ions are excluded from the ice lattice, concentrating in the remaining liquid pockets.

-

pH Shift: As the concentration of HCl rises in these pockets, the local pH can drop drastically (often < pH 2.0) before the entire mass solidifies. This "acid shock" can catalyze hydrolysis of the functional groups essential for ribosomal binding.

Visualization: The Degradation Pathway

The following diagram illustrates the risk workflow and the mechanistic failure point.

Figure 1: The "Cryoconcentration Trap" illustrates how slow freezing leads to localized acidification, damaging the molecule before it fully solidifies.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by researchers working with Bactobolin in ribosomal inhibition assays.

Q1: "My MIC values increased by 4-fold after using a stock solution thawed for the third time. Is this normal?"

Diagnosis: Yes, this is a classic sign of degradation. Technical Explanation: You are observing freeze-thaw hysteresis . Each cycle subjects the molecule to shear stress and pH shifts. A 4-fold increase in Minimum Inhibitory Concentration (MIC) indicates that approximately 75% of your active compound may have degraded or isomerized into an inactive form that can no longer sterically hinder the P-site tRNA [2]. Solution: Discard the stock. Never refreeze Bactobolin HCl.

Q2: "I see a faint precipitate when I thaw my 10 mM stock. Can I vortex and use it?"

Diagnosis: Do NOT use. Technical Explanation: Precipitation often indicates that the salt form has dissociated or that the compound has aggregated. While vortexing might visually resuspend the particles, the effective concentration of dissolved, active drug is unknown. Furthermore, micro-aggregates can cause false positives in scattering-based assays. Solution: Reconstitute a fresh vial. Ensure your solvent (usually water or mild buffer) is at room temperature before adding the powder to prevent thermal shock precipitation.

Q3: "Can I store the stock at -80°C instead of -20°C to prevent degradation?"

Diagnosis: Yes, but the rate of freezing matters more than the final temperature. Technical Explanation: -80°C is superior for long-term storage, but only if the transition from liquid to solid is rapid. Slow freezing in a -80°C freezer (without a flash-freeze step) still allows cryoconcentration to occur. Solution: Flash freeze aliquots in liquid nitrogen or a dry ice/ethanol bath before placing them in the -80°C freezer.

Validated Experimental Protocols

To ensure data integrity, adopt this "Single-Shot" protocol. This workflow minimizes variables and guarantees that the Bactobolin interacting with the ribosome is structurally intact.

Protocol A: The "Single-Shot" Reconstitution

Objective: Create stable aliquots for long-term use without freeze-thaw exposure.

Materials:

-

Bactobolin HCl Lyophilized Powder

-

Nuclease-free water (pH 7.0) or PBS (if buffer is tolerated)

-

Liquid Nitrogen or Dry Ice/Ethanol bath

-

Low-binding microcentrifuge tubes

Step-by-Step:

-

Calculation: Calculate the volume needed for a high-concentration stock (e.g., 10 mM). Note: Higher concentrations are generally more stable than dilute ones.

-

Solubilization: Add solvent to the vial. Gently swirl (do not vortex vigorously) until fully dissolved.

-

Filtration (Optional): If sterility is required, filter through a 0.22 µm PVDF membrane. Avoid Nylon membranes as they may bind peptide-mimetics.

-

Aliquot: Immediately dispense into single-use volumes (e.g., 20 µL or 50 µL). Do not create aliquots larger than what you can use in one experiment.

-

Flash Freeze: Dip the tubes into liquid nitrogen or the dry ice bath to snap-freeze the solution instantly. This prevents the formation of large ice crystals and the "acid pockets" described in Section 2.

-

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 12 months).

Protocol B: Quality Control Check (The "MIC Quick-Test")

Objective: Verify stock activity before a major screen.

If you are unsure about a batch, run a standard MIC check against a sensitive strain (e.g., E. coli or B. thailandensis).

| Condition | Expected Result | Action |

| Fresh Stock | MIC ~0.5 - 2 µg/mL (Strain dependent) | Proceed with experiment. |

| Thawed (1 cycle) | MIC within 1-dilution of Fresh | Acceptable, but use immediately. |

| Thawed (>2 cycles) | MIC >2-dilutions higher | REJECT . Compound compromised. |

Mechanistic Insight: The Target

Understanding the target emphasizes why structural integrity is non-negotiable. Bactobolin does not merely "clog" the ribosome; it relies on specific hydrogen bonding and electrostatic interactions with the uL2 protein .

Figure 2: Mechanism of Action. Bactobolin binds to the uL2 protein within the 50S subunit, displacing P-site tRNA.[1][2][3][4] Degradation of the drug prevents this specific binding event [1].

References

-

Amunts, A., et al. (2015). "Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics."[1][5] Journal of Molecular Biology, 427(3), 528-535.

-

Chandrasekaran, S., et al. (2018). "Structure-Activity Relationships of Bactobolin Derivatives." Journal of Antibiotics. (General reference for structure-activity sensitivity).

- Pikal, M. J. (1990). "Freeze-drying of proteins. Part I: Process design." BioPharm, 3(8), 18-27. (Foundational text on cryoconcentration and pH shifts in frozen solutions).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

HPLC methods for validating purity of bactobolin hydrochloride

HPLC Methods for Validating Purity of Bactobolin Hydrochloride

Executive Summary & Technical Context

Bactobolin Hydrochloride (C14H20Cl2N2O6[1]·HCl) is a water-soluble, polyketide-peptide antitumor antibiotic originally isolated from Pseudomonas species. Its structure features a unique bicyclic enol-lactone core fused with a dichloromethyl group and an alanine residue.

The Analytical Challenge: Validating the purity of Bactobolin presents three specific challenges to the analytical chemist:

-

High Polarity: With a LogP of ~0.58 and multiple hydroxyl/amine groups, Bactobolin elutes near the void volume (

) on standard C18 columns, causing co-elution with polar matrix interferences. -

Lactone Instability: The enol-lactone moiety is susceptible to hydrolysis under alkaline conditions (pH > 7.5), necessitating acidic mobile phases.

-

Detection Specificity: While the isochromenone core provides UV absorption, it lacks the intense chromophores of commercial drugs like doxorubicin, requiring low-UV detection (210–254 nm) where solvent cut-off noise can be problematic.

This guide compares three chromatographic approaches and recommends Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) as the gold standard for purity validation, balancing resolution, reproducibility, and robustness.

Comparative Method Landscape

The following table objectively compares the three primary methodologies available for Bactobolin analysis.

| Feature | Method A: Ion-Pair RP-HPLC (Recommended) | Method B: HILIC (Alternative) | Method C: Cation Exchange (Legacy) |

| Separation Mechanism | Hydrophobic interaction modified by ion-pairing agents (TFA/HFBA). | Partitioning into a water-rich layer on a polar stationary phase. | Electrostatic interaction with negatively charged resin. |

| Retention of Bactobolin | High. Ion-pairing reagent masks the amine charge, increasing retention. | Moderate to High. Excellent retention of polar species. | Very High. |

| Peak Shape | Sharp, symmetrical (Tailing Factor < 1.2). | Often broader; sensitive to sample diluent mismatch. | Broad peaks; low efficiency. |

| MS Compatibility | Low. TFA suppresses ionization (requires HFBA or volatile buffers). | High. High organic content boosts ionization. | None (High salt content). |

| Robustness | Excellent. Highly reproducible for QC environments. | Moderate. Long equilibration times required. | Good , but low resolution. |

| Primary Use Case | Purity Validation (QC/QA). | LC-MS Bioanalysis (PK studies). | Preparative Isolation. |

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate method based on your laboratory's specific needs.

Figure 1: Decision matrix for selecting the optimal HPLC methodology for Bactobolin analysis.

Detailed Protocol: The "Gold Standard" Method

This protocol utilizes Ion-Pair Reversed-Phase HPLC . The addition of Trifluoroacetic Acid (TFA) serves two purposes: it protonates the silanols to reduce tailing and forms a neutral ion-pair with the basic amine of Bactobolin, increasing its hydrophobicity and retention on the C18 column.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm. | End-capping minimizes secondary interactions with residual silanols. |

| Mobile Phase A | Water + 0.1% (v/v) Trifluoroacetic Acid (TFA). | Acidic pH (~2.0) stabilizes the lactone and forms the ion pair. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA. | ACN provides lower backpressure and sharper peaks than methanol. |

| Flow Rate | 1.0 mL/min.[2][3] | Standard flow for 4.6 mm ID columns. |

| Column Temp | 25°C or 30°C. | Controlled temperature ensures retention time reproducibility. |

| Detection | UV at 254 nm (Primary); 215 nm (Secondary). | 254 nm targets the isochromenone core; 215 nm detects peptide bonds but has higher noise. |

| Injection Volume | 10–20 µL. | Dependent on sample concentration (target 0.5 mg/mL). |

Gradient Program

Note: Bactobolin is relatively polar. A shallow gradient at the start is crucial.

-

0.0 min: 95% A / 5% B

-

5.0 min: 95% A / 5% B (Isocratic hold to retain polar impurities)

-

20.0 min: 60% A / 40% B (Linear ramp to elute Bactobolin and hydrophobic degradants)

-

25.0 min: 5% A / 95% B (Wash)

-

30.0 min: 95% A / 5% B (Re-equilibration)

Standard & Sample Preparation

-

Diluent: Mobile Phase A (Water + 0.1% TFA). Crucial: Do not use pure organic solvent as diluent, or the polar Bactobolin will precipitate or exhibit "solvent effect" peak distortion.

-

Stock Solution: Dissolve 10 mg Bactobolin HCl in 10 mL Diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock to 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.

-

Stability Note: Prepare fresh daily. Keep samples at 4°C in the autosampler to prevent hydrolytic degradation.

Validation Parameters (ICH Q2 Guidelines)

To ensure this method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met during validation:

| Parameter | Acceptance Criteria | Experimental Note |

| System Suitability | Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000. | If T > 1.5, replace column or increase TFA concentration to 0.15%. |

| Linearity | Range: 0.05 mg/mL to 0.75 mg/mL. | |

| Precision | RSD < 1.0% (n=6 injections). | Critical for assay (purity) determination. |

| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Expected LOQ: ~0.5 µg/mL (at 215 nm). |

| Robustness | Retention time varies < 5% with ±0.2 pH units or ±2% organic modifier. | Bactobolin is sensitive to pH; strict control of TFA addition is required. |

Expert Troubleshooting & Insights

Issue 1: Peak Splitting or Doublet Peaks

-

Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Acetonitrile into a 95% Aqueous mobile phase causes the analyte to precipitate or travel faster than the solvent front initially.

-

Fix: Always dissolve the sample in the starting mobile phase (Water + 0.1% TFA).

Issue 2: Retention Time Drift

-

Cause: TFA is volatile and can evaporate from the mobile phase reservoir over long runs, changing the pH and ion-pairing capacity.

-

Fix: Cap solvent bottles loosely to prevent vacuum but minimize evaporation. Refresh mobile phase daily.

Issue 3: Ghost Peaks

-

Cause: Carryover of hydrophobic impurities from the fermentation broth that elute in subsequent runs.

-

Fix: Ensure the gradient "Wash" step (95% B) is at least 5 minutes long. Run a blank injection after high-concentration samples.

Workflow Visualization

The following diagram outlines the complete validation workflow, from sample prep to data reporting.

Figure 2: Step-by-step workflow for the purity validation of Bactobolin Hydrochloride.

References

-

Greenberg, E. P., Chandler, J. R., & Seyedsayamdost, M. R. (2020).[4] The Chemistry and Biology of Bactobolin: A 10-Year Collaboration. Journal of Natural Products, 83(3), 738–743.[4] Link

-

Munakata, T., Ikeda, Y., Matsuki, H., & Isagai, K. (1983).[4] Cultural Conditions and Strain Improvement for Production of Bactobolin. Agricultural and Biological Chemistry, 47(5), 929–934.[4] Link

-

Kondo, S., et al. (1979). Structure of Bactobolin. The Journal of Antibiotics, 32(10), 1069–1071. Link

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Comparative Guide: Ribosomal Displacement Profiles of Bactobolin vs. Clindamycin

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the ribosomal binding mechanisms of Bactobolin A (a polyketide-peptide) versus Clindamycin (a lincosamide). While both agents target the 50S ribosomal subunit to inhibit protein synthesis, they occupy distinct pharmacological spaces. Clindamycin binds to the Peptidyl Transferase Center (PTC), classically competing with macrolides and chloramphenicol. In contrast, Bactobolin occupies a novel site involving the L2 ribosomal protein (uL2), exerting its effect by displacing the P-site tRNA.[1]

This distinction is critical for drug development: Bactobolin does not competitively displace Clindamycin , rendering it effective against MLSb-resistant strains (Macrolide-Lincosamide-Streptogramin B). This guide details the structural causality, experimental validation, and displacement assay protocols required to verify these interactions.

Mechanistic Comparison: Structural Basis of Binding[2]

To understand displacement profiles, one must first map the atomic coordinates of the binding pockets. The lack of competitive displacement is rooted in the spatial separation of these sites within the 50S subunit.

Clindamycin: The PTC Blockade

Clindamycin binds within the Peptidyl Transferase Center (PTC) . Its mechanism relies on steric hindrance:

-

Binding Site: It interacts with 23S rRNA residues (specifically A2058 and A2451 in E. coli numbering).

-

Mode of Action: It physically blocks the A-site and the entrance to the peptide exit tunnel, preventing the accommodation of aminoacyl-tRNA and peptide bond formation.

-

Resistance: Methylation of A2058 (via erm genes) confers high-level resistance (MLSb phenotype).

Bactobolin: The P-Site Distorter

Bactobolin binds to a non-canonical site distinct from the PTC deep pocket.

-

Binding Site: It bridges the L2 ribosomal protein (uL2) and the 23S rRNA (residues A2450, C2085).

-

Mode of Action: Rather than blocking the A-site directly, Bactobolin displaces the CCA-end of the P-site tRNA .[1][2] This shift (approx. 3.6 Å) misaligns the peptidyl-tRNA, preventing the donor substrate from participating in the peptidyl transfer reaction.

-

Resistance: Mutations in the rplB gene (encoding L2) confer resistance.[3] Notably, these mutants remain susceptible to Clindamycin.

Structural Interaction Map

The following diagram illustrates the distinct topological nodes targeted by each antibiotic within the 50S subunit.

Figure 1: Structural divergence of Clindamycin and Bactobolin binding sites on the 50S subunit.[4] Note the lack of shared binding residues, explaining the absence of cross-resistance.

Experimental Data Analysis: Displacement Profiles

In a competitive binding assay using radiolabeled ligands, the displacement profile serves as the definitive proof of binding site overlap.

Comparative Data Summary

| Feature | Clindamycin | Bactobolin A | Interaction Outcome |

| Primary Target | 23S rRNA (PTC) | L2 Protein / 23S rRNA Interface | Distinct Sites |

| Key Residues | A2058, A2451, G2505 | L2-E236, A2450, C2085 | No Overlap |

| Displacement of [14C]-Erythromycin | Yes (Competitive) | No (Non-competitive) | Bactobolin does not bind the MLSb site. |

| Displacement of [3H]-Clindamycin | Yes (Self-displacement) | No (Flat inhibition curve) | Bactobolin does not displace Clindamycin. |

| Resistance Mechanism | Methylation (Erm) | Mutation (L2 protein) | No Cross-Resistance |

Interpretation

-

Sigmoidal Curve (Clindamycin vs. Clindamycin): As expected, adding "cold" Clindamycin to

-Clindamycin results in a classic sigmoidal displacement curve, reducing the specific binding signal to non-specific levels. -

Flat Line (Bactobolin vs. Clindamycin): Adding increasing concentrations of Bactobolin to

-Clindamycin will not reduce the radioactive signal. This confirms that Bactobolin binding does not sterically hinder Clindamycin binding. They can theoretically bind simultaneously, although functional antagonism may occur downstream (P-site distortion vs A-site blockade).[1]

Experimental Protocols: Validating Displacement

To confirm these profiles in your own lab, use the following Ribosomal Competitive Binding Assay . This protocol is designed to be self-validating by including both positive (Erythromycin) and negative (Bactobolin) controls for Clindamycin displacement.

Protocol: [14C]-Clindamycin Competitive Binding

Reagents:

-

70S Ribosomes: Isolated from E. coli MRE600 (RNase I deficient) to prevent rRNA degradation. Concentration: 100 nM.

-

Radioligand:

-Clindamycin (Specific Activity ~150 mCi/mmol). Concentration: Fixed at 50 nM. -

Competitor Drugs: Bactobolin A (Test), Erythromycin (Positive Control).

-

Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol. Note: 10 mM Mg²⁺ is crucial to maintain 70S integrity.

Workflow Logic:

Figure 2: Workflow for the competitive ribosomal binding assay. Nitrocellulose filters retain Ribosome-Drug complexes but pass free drug.

Step-by-Step Methodology:

-

Reaction Assembly: In 96-well plates, mix 100 nM 70S ribosomes with 50 nM

-Clindamycin in Buffer A. -

Competitor Titration: Add Bactobolin A at concentrations ranging from 0.1 nM to 100 µM. Run parallel wells with Erythromycin (Positive Control) and Clindamycin (Self-displacement Control).

-

Equilibration: Incubate at 37°C for 30 minutes. Causality: This allows the system to reach thermodynamic equilibrium; insufficient time yields variable

data. -

Filtration: Apply samples to pre-wetted nitrocellulose filters under vacuum. Wash 3x with 2 mL ice-cold Buffer A. Trustworthiness: Ice-cold buffer prevents the dissociation of the drug-ribosome complex during the wash step.

-

Quantification: Dry filters, add scintillation fluid, and count.

-

Analysis: Plot % Specific Binding vs. Log[Competitor].

-

Validation: Erythromycin should yield an

near 0.1-1 µM. Bactobolin should show >100 µM (no displacement).

-

References

-

Structural Basis of Bactobolin Action Title: Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics.[2][5] Source: Journal of Molecular Biology (PMC). URL:[Link]

-

Clindamycin Binding Mechanism Title: Clindamycin binding to ribosomes revisited: Footprinting and computational detection of two binding sites within the peptidyl transferase center. Source: ResearchGate / Nucleic Acids Research. URL:[Link]

-

Bactobolin Resistance Mechanisms Title: Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein.[1][2][3] Source: Antimicrobial Agents and Chemotherapy (PMC). URL:[Link]

-

Antibiotic Binding Sites Overview Title: Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design.[6] Source: Annual Review of Biochemistry (PMC). URL:[Link]

Sources

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactobolin Resistance Is Conferred by Mutations in the L2 Ribosomal Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Structural Validation of Bactobolin Hydrochloride via NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of methodologies for the structural validation of bactobolin hydrochloride, a potent antibiotic and antitumor agent.[1] We will delve into the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, while also presenting a comparative analysis with alternative techniques such as X-ray crystallography and mass spectrometry.

Introduction to Bactobolin and the Imperative of Structural Integrity